Lipophilicity Differentiation: XLogP3 of N1-Isopropyl vs. N1-Ethyl Pyrazole Analogs
The N1-isopropyl substituent on the target compound yields a computed XLogP3 of 1.7, compared with 1.3 for the N1-ethyl analog (4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, CAS 1856088-59-9), representing a ΔlogP of +0.4 units [1]. This difference corresponds to an approximately 2.5-fold higher theoretical octanol-water partition coefficient, which predicts greater membrane permeability and potentially higher non-specific tissue distribution [2]. By contrast, the N1-propyl analog (4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole, CAS 1855944-50-1) is expected to exhibit a similar XLogP3 to the isopropyl variant, but with increased conformational flexibility (n-propyl vs. branched isopropyl) that can reduce ligand binding entropy [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (PubChem computed) |
| Comparator Or Baseline | 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole: XLogP3 = 1.3; 4-bromo-1-isopropyl-1H-pyrazole: XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. N1-ethyl analog; ΔXLogP3 = +0.1 vs. non-ethoxymethyl isopropyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); values are predicted, not experimentally measured |
Why This Matters
A ΔlogP of 0.4 units is pharmacologically meaningful; it can shift a compound across key Lipinski thresholds and alter both oral absorption and blood-brain barrier penetration predictions, making the isopropyl variant the preferred choice when higher membrane partitioning is desired relative to the ethyl analog.
- [1] PubChem. Computed XLogP3-AA values for 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole (CID 122171051, XLogP3=1.7), 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole (CID 122171050, XLogP3=1.3), and 4-bromo-1-isopropyl-1H-pyrazole (CID 22329200, XLogP3=1.6). National Center for Biotechnology Information. View Source
- [2] C.A. Lipinski, F. Lombardo, B.W. Dominy, P.J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
